
Methyl (2S,5S)-5-methyltetrahydrofuran-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S,5S)-5-methyltetrahydrofuran-2-carboxylate, also known as MTHF, is a chemical compound that is widely used in scientific research. It is a derivative of tetrahydrofolic acid, which is an important cofactor in many biochemical reactions. MTHF is used in various applications, including the synthesis of DNA, RNA, and proteins.
Mecanismo De Acción
Methyl (2S,5S)-5-methyltetrahydrofuran-2-carboxylate is a cofactor in many biochemical reactions, including the conversion of homocysteine to methionine and the synthesis of thymidylate. It is also involved in the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA. Methyl (2S,5S)-5-methyltetrahydrofuran-2-carboxylate is converted to 5,10-methylenetetrahydrofolate by the enzyme serine hydroxymethyltransferase, which is then used in the synthesis of thymidylate.
Biochemical and Physiological Effects:
Methyl (2S,5S)-5-methyltetrahydrofuran-2-carboxylate is essential for the proper functioning of many biochemical pathways in the body. It is involved in the synthesis of DNA, RNA, and proteins, and is required for the proper metabolism of homocysteine. Deficiencies in Methyl (2S,5S)-5-methyltetrahydrofuran-2-carboxylate can lead to a variety of health problems, including anemia, birth defects, and cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl (2S,5S)-5-methyltetrahydrofuran-2-carboxylate is a widely used substrate in enzyme assays and is readily available from commercial sources. It is relatively stable and can be stored for extended periods of time. However, Methyl (2S,5S)-5-methyltetrahydrofuran-2-carboxylate is sensitive to oxidation and should be stored in a dry, cool place. It is also important to use Methyl (2S,5S)-5-methyltetrahydrofuran-2-carboxylate that is free of impurities, as impurities can interfere with enzyme assays.
Direcciones Futuras
There are many potential future directions for research involving Methyl (2S,5S)-5-methyltetrahydrofuran-2-carboxylate. One area of interest is the role of Methyl (2S,5S)-5-methyltetrahydrofuran-2-carboxylate in the development of cancer. It has been suggested that Methyl (2S,5S)-5-methyltetrahydrofuran-2-carboxylate may play a role in the development and progression of certain types of cancer, and further research is needed to explore this possibility. Another area of interest is the use of Methyl (2S,5S)-5-methyltetrahydrofuran-2-carboxylate as a therapeutic agent in the treatment of various diseases, including cardiovascular disease and neurological disorders. Finally, there is interest in developing new methods for the synthesis of Methyl (2S,5S)-5-methyltetrahydrofuran-2-carboxylate that are more efficient and cost-effective than current methods.
Métodos De Síntesis
Methyl (2S,5S)-5-methyltetrahydrofuran-2-carboxylate can be synthesized by the reduction of 5,10-methylenetetrahydrofolate using sodium borohydride. The reaction is typically carried out in a polar solvent such as methanol or ethanol. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
Methyl (2S,5S)-5-methyltetrahydrofuran-2-carboxylate is widely used in scientific research as a source of tetrahydrofolate. It is used in the synthesis of DNA, RNA, and proteins, and is an important cofactor in many biochemical reactions. Methyl (2S,5S)-5-methyltetrahydrofuran-2-carboxylate is also used as a substrate in enzyme assays to measure the activity of enzymes that require tetrahydrofolate as a cofactor.
Propiedades
IUPAC Name |
methyl (2S,5S)-5-methyloxolane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5-3-4-6(10-5)7(8)9-2/h5-6H,3-4H2,1-2H3/t5-,6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTRMNDPHASIGS-WDSKDSINSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(O1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H](O1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

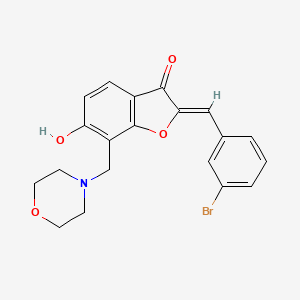
![2-(3-fluorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2641317.png)
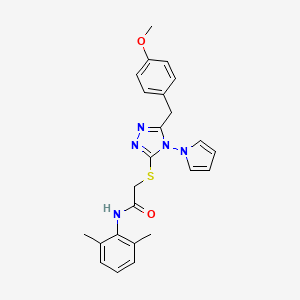
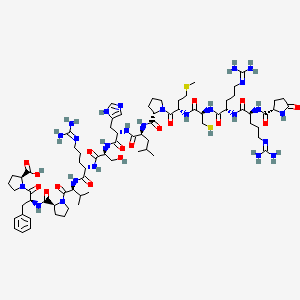
![1-((3-chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)
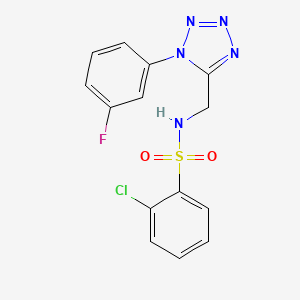

![2-((4-Methoxyphenyl)sulfonyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2641327.png)
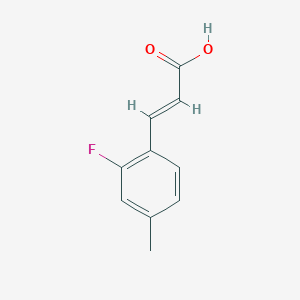
![[4-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol](/img/structure/B2641331.png)
![2-{[2,2'-bithiophene]-5-yl}-S-(4-cyanophenyl)-2-hydroxyethane-1-sulfonamido](/img/structure/B2641332.png)
![1-(3-chlorophenyl)-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2641333.png)

